An In-depth Technical Guide to the Physical Properties of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide
An In-depth Technical Guide to the Physical Properties of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic nitro compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds to provide a robust predictive profile. Detailed, field-proven experimental protocols for the determination of key physicochemical parameters are presented, offering researchers and drug development professionals a practical framework for its empirical characterization. This guide is structured to deliver not only data but also the underlying scientific rationale for analytical method selection and execution, ensuring a self-validating approach to the study of this and similar chemical entities.
Introduction
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide is a unique molecule featuring a sterically hindered acetamido group ortho to a nitro functionality, with additional fluoro and methyl substitutions on the phenyl ring. These structural motifs are common in pharmacologically active compounds and advanced materials, suggesting potential applications for this molecule. A thorough understanding of its physical properties is a critical prerequisite for its synthesis, purification, formulation, and investigation in any research and development context. This guide provides a detailed examination of its chemical identity and a predictive analysis of its key physical properties, supplemented with detailed experimental methodologies for their validation.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its precise chemical identity.
Molecular Formula, Weight, and CAS Number
The fundamental identifiers for N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉FN₂O₃ | [1] |
| Molecular Weight | 212.18 g/mol | Calculated |
| CAS Number | 159020-73-2 | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1F)[O-])NC(=O)C | Predicted |
Molecular Structure and Functional Groups
The molecular structure of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide reveals several key functional groups that dictate its chemical behavior and physical properties. A diagrammatic representation of the molecule is provided below.
Caption: Molecular structure of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide.
Proposed Synthesis
While no specific synthesis for N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide has been reported in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for the preparation of acetanilides is the acylation of the corresponding aniline.
Synthetic Workflow
The proposed synthesis would involve the acetylation of 4-fluoro-2-methyl-6-nitroaniline.
Caption: Proposed synthetic workflow for N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide.
Detailed Experimental Protocol
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Dissolution: Dissolve 4-fluoro-2-methyl-6-nitroaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Acylation: Cool the solution in an ice bath and add a slight excess of acetic anhydride or acetyl chloride dropwise with stirring. If acetyl chloride is used, a non-nucleophilic base like triethylamine should be added to scavenge the HCl byproduct.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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Work-up: Upon completion, quench the reaction with the addition of water. If DCM was used, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Predicted Physical Properties and Characterization Protocols
The following sections detail the predicted physical properties of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide and provide standard protocols for their experimental determination.
Melting Point
The melting point is a crucial indicator of purity. For substituted acetanilides, the melting point is influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions.
| Property | Predicted Value |
| Melting Point | 150 - 180 °C |
Rationale for Prediction: The presence of a nitro group and the potential for intermolecular hydrogen bonding via the amide N-H and carbonyl oxygen suggest a relatively high melting point for a molecule of this size.
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Sample Preparation: Accurately weigh 1-5 mg of the purified solid into an aluminum DSC pan.
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Instrument Setup: Place the pan in the DSC cell and use an empty, sealed aluminum pan as a reference.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Caption: Workflow for Melting Point Determination by DSC.
Solubility
Solubility is a key parameter for any application requiring the compound to be in solution.
| Solvent | Predicted Solubility |
| Water | Poorly soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Dimethyl Sulfoxide (DMSO) | Very soluble |
Rationale for Prediction: The molecule has both polar (nitro, amide) and non-polar (phenyl ring, methyl group) regions, making it likely to be soluble in moderately polar to polar aprotic solvents. The potential for hydrogen bonding with protic solvents like ethanol would also enhance solubility. Its relatively large size and non-polar backbone would limit its solubility in water.
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Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Centrifuge the vials to separate the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Properties
Spectroscopic analysis is essential for structural elucidation and confirmation.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (acetyl) | 2.1 - 2.3 | singlet |
| -CH₃ (ring) | 2.3 - 2.5 | singlet |
| Aromatic-H | 7.5 - 8.5 | multiplet |
| -NH- | 9.5 - 10.5 | singlet (broad) |
Rationale for Prediction: The chemical shifts are estimated based on the electronic effects of the substituents on the aromatic ring and typical values for acetanilides.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (acetyl) | 20 - 25 |
| -CH₃ (ring) | 15 - 20 |
| Aromatic-C | 110 - 150 |
| C=O | 168 - 172 |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3250 - 3400 |
| C-H Stretch (sp²) | 3000 - 3100 |
| C-H Stretch (sp³) | 2850 - 3000 |
| C=O Stretch | 1660 - 1700 |
| N-O Stretch (NO₂) | 1500 - 1550 and 1330 - 1370 |
| C-F Stretch | 1000 - 1400 |
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¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard (e.g., TMS). Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent and analyze by a high-resolution mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Caption: Workflow for Spectroscopic Characterization.
Safety and Handling
Based on the Safety Data Sheet for N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, the following handling precautions are advised:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Ventilation: Use in a well-ventilated area.
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Incompatible Materials: While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing and reducing agents.
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Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Conclusion
This technical guide has provided a detailed predictive overview of the physical properties of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. While direct experimental data remains scarce, the information presented herein, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and developers. The included experimental protocols provide a clear path for the empirical validation of these predicted properties. As with any uncharacterized compound, all handling and experimental work should be conducted with appropriate safety precautions in a controlled laboratory setting.
